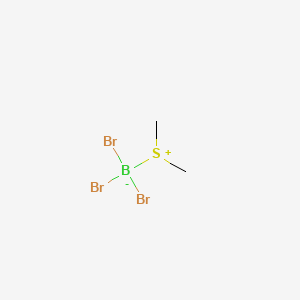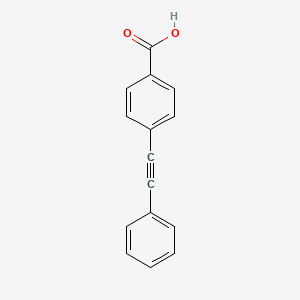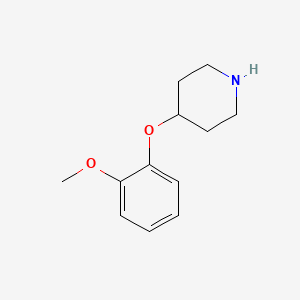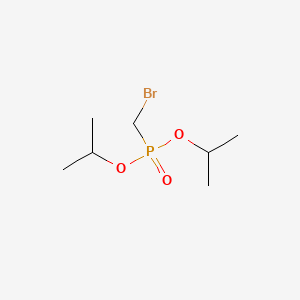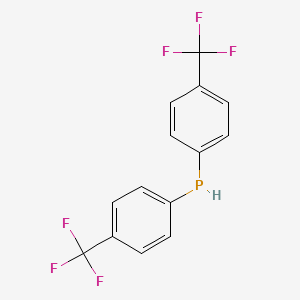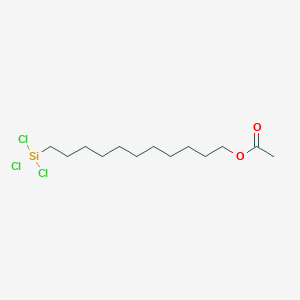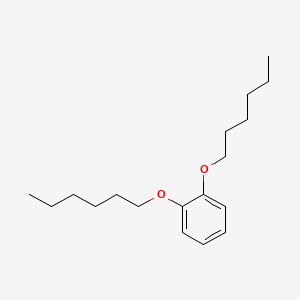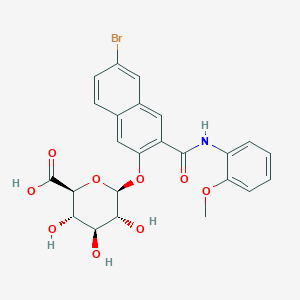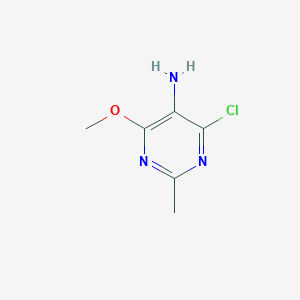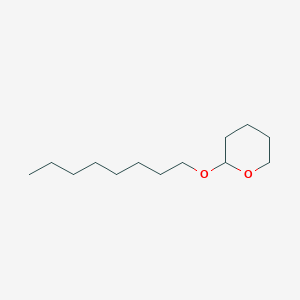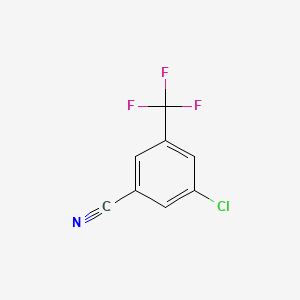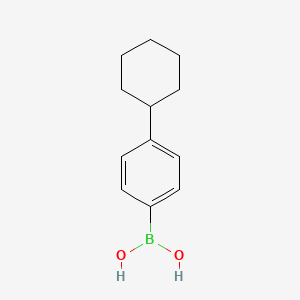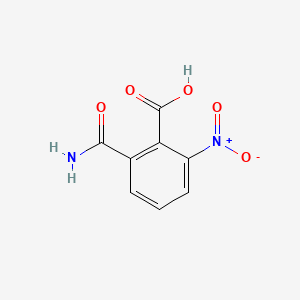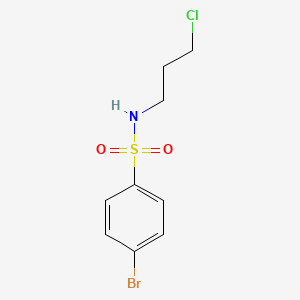
4-bromo-N-(3-chloropropyl)benzenesulfonamide
説明
4-bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S . It has a molecular weight of 312.61 . The IUPAC name for this compound is 4-bromo-N-(3-chloropropyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-bromo-N-(3-chloropropyl)benzenesulfonamide is 1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of 4-bromo-N-(3-chloropropyl)benzenesulfonamide is between 88-90°C . The predicted boiling point is 404.7±55.0 °C , and the predicted density is 1.558±0.06 g/cm3 . The predicted pKa value is 10.68±0.50 .科学的研究の応用
Photodynamic Therapy
A study focused on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed promising applications in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another area of application is in the inhibition of carbonic anhydrases, enzymes crucial for various physiological processes. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized and tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds displayed potent inhibitory activity, suggesting potential for therapeutic applications (Gul et al., 2016).
Molecular Structure Analysis
Research has also been conducted on the molecular structure, Infrared (IR), Raman, and NMR spectra of para-halogen benzenesulfonamides. This study utilized computational methods to understand the effects of halogen substituents on the characteristic bands of benzenesulfonamides, contributing to the field of molecular spectroscopy and helping in the design of new materials and drugs (Karabacak et al., 2009).
Chemical Sensing and Bioimaging
Benzenesulfonamide derivatives have been used to develop chemosensing probes for the detection of metal ions in aqueous solutions. For example, a benzenesulfonamide-based probe demonstrated selective and sensitive detection of Sn2+ ions, with applications in environmental monitoring and bioimaging. This work highlights the versatility of benzenesulfonamide derivatives in creating sensitive diagnostic tools (Ravichandiran et al., 2020).
Synthesis and Biological Evaluation
There has also been significant interest in synthesizing novel benzenesulfonamide derivatives for evaluating their potential as antidiabetic agents. One study involved synthesizing fluorinated pyrazoles and benzenesulfonylurea derivatives, which exhibited significant hypoglycemic activity. This research contributes to the development of new antidiabetic medications (Faidallah et al., 2016).
Safety And Hazards
4-bromo-N-(3-chloropropyl)benzenesulfonamide is classified as dangerous according to the Globally Harmonized System (GHS). The hazard statements include H301, H311, H331, and H341, indicating that the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQIXOUDJOCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398630 | |
| Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-chloropropyl)benzenesulfonamide | |
CAS RN |
98768-71-9 | |
| Record name | 4-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
